ISA-2011B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

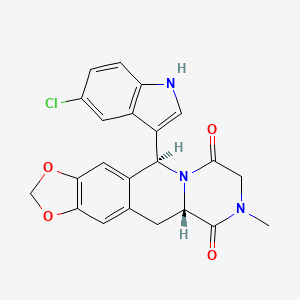

(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O4/c1-25-9-20(27)26-17(22(25)28)4-11-5-18-19(30-10-29-18)7-13(11)21(26)15-8-24-16-3-2-12(23)6-14(15)16/h2-3,5-8,17,21,24H,4,9-10H2,1H3/t17-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEZESVJDPKRDS-UWJYYQICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=CC4=C(C=C3C2C5=CNC6=C5C=C(C=C6)Cl)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)N2[C@H](C1=O)CC3=CC4=C(C=C3[C@H]2C5=CNC6=C5C=C(C=C6)Cl)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of ISA-2011B in Prostate Cancer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ISA-2011B is a novel small molecule inhibitor with significant therapeutic potential in the context of advanced and castration-resistant prostate cancer (CRPC). This document elucidates the core mechanism of action of this compound, focusing on its direct molecular target, the downstream signaling cascades it modulates, and its effects on key pathways driving prostate cancer progression. This compound selectively targets Phosphatidylinositol-4-phosphate 5-kinase alpha (PIP5K1α), a critical lipid kinase. Inhibition of PIP5K1α by this compound disrupts the PI3K/AKT signaling pathway, a central node in cancer cell survival, proliferation, and invasion. Furthermore, this compound has been demonstrated to impact the Androgen Receptor (AR) signaling axis, a key driver of prostate cancer, and shows promise in overcoming resistance to standard anti-androgen therapies. This guide provides a comprehensive overview of the preclinical data, experimental methodologies, and the intricate signaling networks affected by this compound.

Core Mechanism of Action: Targeting PIP5K1α

This compound is a diketopiperazine-fused C-1 indol-3-yl substituted tetrahydroisoquinoline derivative identified as a selective inhibitor of PIP5K1α.[1][2] PIP5K1α is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol-4-phosphate (PI4P) to generate phosphatidylinositol-4,5-bisphosphate (PIP2). PIP2 is a crucial secondary messenger and a substrate for phosphoinositide 3-kinase (PI3K), which, in turn, activates the pro-survival AKT signaling pathway.[3][4] In prostate cancer, particularly in advanced and aggressive forms, PIP5K1α is often overexpressed and its activity is elevated.[1]

By binding to and inhibiting PIP5K1α, this compound effectively depletes the cellular pool of PIP2, leading to the subsequent inactivation of the PI3K/AKT pathway. This targeted inhibition forms the cornerstone of this compound's anti-neoplastic activity in prostate cancer.

Modulation of Key Signaling Pathways

The inhibitory action of this compound on PIP5K1α instigates a cascade of downstream effects on critical signaling pathways implicated in prostate cancer pathogenesis.

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and metabolism and is frequently hyperactivated in prostate cancer, often due to the loss of the tumor suppressor PTEN. This compound-mediated inhibition of PIP5K1α leads to a significant reduction in AKT phosphorylation at Serine 473 (pAKT S473), a key marker of its activation. The suppression of AKT activity results in increased apoptosis and decreased cell proliferation and invasion in prostate cancer cells.

The Androgen Receptor (AR) Signaling Pathway

The Androgen Receptor (AR) is a primary driver of prostate cancer growth and progression. This compound has been shown to significantly downregulate the expression of both full-length AR and its splice variants, such as AR-V7, which is associated with resistance to anti-androgen therapies like enzalutamide. The compound also reduces the expression of AR target genes, including Prostate-Specific Antigen (PSA) and Cyclin-Dependent Kinase 1 (CDK1). This dual action on both the PI3K/AKT and AR pathways makes this compound a particularly promising agent for the treatment of castration-resistant prostate cancer.

Downstream Effectors of Cell Proliferation, Survival, and Invasion

The impact of this compound extends to several downstream effectors that govern the malignant phenotype of prostate cancer cells. Treatment with this compound has been shown to decrease the expression of key proteins involved in cell cycle progression, angiogenesis, and metastasis, including:

-

CDK1: A crucial regulator of the cell cycle.

-

Matrix Metalloproteinase 9 (MMP9): An enzyme involved in the degradation of the extracellular matrix, facilitating invasion and metastasis.

-

Vascular Endothelial Growth Factor (VEGF): A key mediator of angiogenesis.

Quantitative Data on the Efficacy of this compound

The anti-tumor effects of this compound have been quantified in numerous preclinical studies, both in vitro and in vivo. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound on Prostate Cancer Cell Lines

| Cell Line | Assay | Concentration (µM) | Effect | Reference |

| PC-3 | MTS Proliferation Assay | 10 | 41.23% reduction in proliferation | |

| PC-3 | MTS Proliferation Assay | 20 | 51.35% reduction in proliferation | |

| PC-3 | MTS Proliferation Assay | 50 | 78.38% reduction in proliferation | |

| PC-3 | Immunoblot | 20 | 78.6% reduction in PIP5K1α expression | |

| LNCaP | Immunoblot | 20 | Reduction in AR and PSA expression | |

| C4-2 | Immunoblot | 50 | 72% decrease in AR expression | |

| C4-2 | Immunoblot | 50 | 96% decrease in CDK1 expression | |

| C4-2 | Immunoblot | 50 | 54% reduction in pAKT (S473) | |

| DU145 | Immunoblot | Not Specified | Significant decrease in AR and CDK1 | |

| 22Rv1 | Immunoblot | Not Specified | Reduction in AR-V7 and CDK1 | |

| 22Rv1 (AR-V7 overexpressing) | Immunoblot | Not Specified | 93% decrease in AR-V7 expression in tumors |

Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models

| Xenograft Model | Treatment Dose and Schedule | Outcome | Reference |

| PC-3 | 40 mg/kg, every second day for 20 days | Significant inhibition of tumor growth | |

| PC-3 | 40 mg/kg (with docetaxel) | Enhanced tumor growth inhibition | |

| 22Rv1 (AR-V7 overexpressing) | 40 mg/kg, for 15 days | 3.5-fold smaller tumor volume vs. control | |

| PC-3 | Not Specified | Tumor volume was 12.5% of vehicle control |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature on this compound.

Cell Viability/Proliferation Assay (MTS Assay)

-

Objective: To determine the effect of this compound on the metabolic activity and proliferation of prostate cancer cells.

-

Procedure:

-

Prostate cancer cells (e.g., PC-3) are seeded in 96-well plates at a density of 5 x 10³ cells per well in RPMI-1640 medium supplemented with 10% FBS and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound (e.g., 10, 20, 50 µM) or vehicle control (DMSO) for a specified period (e.g., 48 hours).

-

Following treatment, 20 µl of MTS reagent is added to each well.

-

The plates are incubated for 1-4 hours at 37°C.

-

The absorbance is measured at 490 nm using a microplate reader. The proliferation rate is calculated relative to the vehicle-treated control cells.

-

Immunoblotting

-

Objective: To analyze the expression levels of specific proteins in prostate cancer cells following treatment with this compound.

-

Procedure:

-

Prostate cancer cells are seeded in 6-well plates and treated with this compound or vehicle control.

-

After treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against target proteins (e.g., PIP5K1α, pAKT, AR, CDK1) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Xenograft Mouse Models

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Procedure:

-

Male athymic nude mice (6-8 weeks old) are used.

-

Prostate cancer cells (e.g., PC-3 or 22Rv1) are suspended in a solution of PBS and Matrigel.

-

Approximately 1 x 10⁶ to 2 x 10⁶ cells are subcutaneously injected into the flank of each mouse.

-

Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width²)/2.

-

When tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.

-

This compound is administered via intraperitoneal injection at a specified dose and schedule (e.g., 40 mg/kg every other day). The control group receives vehicle injections.

-

Tumor volumes and body weights are measured throughout the study.

-

At the end of the experiment, the mice are euthanized, and the tumors are excised for further analysis (e.g., immunoblotting, immunohistochemistry).

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

This compound Mechanism of Action: Signaling Cascade

Figure 1: this compound inhibits PIP5K1α, leading to downregulation of the PI3K/AKT and AR signaling pathways.

Experimental Workflow for In Vivo Efficacy Studies

Figure 2: A generalized workflow for assessing the in vivo efficacy of this compound in a xenograft model.

Conclusion

This compound represents a promising therapeutic agent for prostate cancer, particularly for advanced and castration-resistant disease. Its unique mechanism of action, centered on the inhibition of PIP5K1α, allows for the dual blockade of the critical PI3K/AKT and AR signaling pathways. The preclinical data robustly support its anti-proliferative, pro-apoptotic, and anti-invasive properties. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals. Further clinical investigation is warranted to translate the compelling preclinical efficacy of this compound into a viable treatment for prostate cancer patients.

References

- 1. pnas.org [pnas.org]

- 2. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

The Function of ISA-2011B: A Technical Guide to a Novel PIP5K1α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISA-2011B is a novel small molecule inhibitor targeting Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Alpha (PIP5K1α), a key enzyme in the phosphoinositide signaling pathway.[1][2][3] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound, with a focus on its applications in oncology and immunology.

Core Mechanism of Action

This compound is a diketopiperazine fused C-1 indol-3-yl substituted 1,2,3,4-tetrahydroisoquinoline derivative that functions as a potent and selective inhibitor of PIP5K1α.[1][4] PIP5K1α is the primary enzyme responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a critical second messenger involved in numerous cellular processes. By inhibiting PIP5K1α, this compound effectively reduces the cellular levels of PIP2. This reduction in PIP2 has significant downstream consequences, most notably the suppression of the PI3K/AKT signaling pathway, which is crucial for cell proliferation, survival, and invasion.

Signaling Pathway of this compound in Cancer

In the context of cancer, particularly prostate cancer, the inhibition of PIP5K1α by this compound has demonstrated significant anti-tumor effects. The downstream signaling cascade is initiated by the reduction of PIP2, which is a necessary substrate for phosphatidylinositol 3-kinase (PI3K) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Consequently, the activation of AKT (also known as Protein Kinase B) is diminished, leading to the induction of apoptosis and a reduction in cell proliferation and invasion.

References

ISA-2011B: A Potent and Selective PIP5Kα Inhibitor for Oncology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol-4-phosphate 5-kinase type-1 alpha (PIP5Kα), an isozyme of the PIP5K family, is a critical lipid kinase that catalyzes the synthesis of phosphatidylinositol-4,5-bisphosphate (PIP2). PIP2 is a key second messenger and a substrate for phosphoinositide 3-kinase (PI3K), which activates the PI3K/AKT signaling pathway, a cascade frequently dysregulated in various human cancers, including prostate cancer.[1][2] Elevated expression of PIP5Kα has been associated with poor prognosis in prostate cancer, highlighting its potential as a therapeutic target.[3] ISA-2011B is a novel, selective small molecule inhibitor of PIP5Kα, demonstrating significant anti-cancer properties in preclinical studies.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and key signaling pathways.

Chemical Properties

This compound is a diketopiperazine fused C-1 indol-3-yl substituted 1,2,3,4-tetrahydroisoquinoline derivative.

| Property | Value |

| Molecular Formula | C22H18ClN3O4 |

| Molecular Weight | 423.85 g/mol |

| CAS Number | 1395347-24-6 |

| Appearance | White to off-white solid |

Mechanism of Action

This compound exerts its anti-tumor effects by directly targeting PIP5Kα. Its mechanism of action is twofold: it inhibits the lipid kinase activity of PIP5Kα and also downregulates its protein expression. By inhibiting PIP5Kα, this compound reduces the cellular pool of PIP2, thereby attenuating the downstream PI3K/AKT signaling pathway. This leads to the inhibition of key cellular processes that drive cancer progression, including cell proliferation, survival, and invasion. Furthermore, this compound has been shown to disrupt the protein stabilization of the androgen receptor (AR) and its splice variant AR-V7, which are critical drivers of prostate cancer growth.

Quantitative Data

The following tables summarize the quantitative effects of this compound in various preclinical models.

Table 1: In Vitro Efficacy of this compound on Cell Proliferation

| Cell Line | Concentration | Proliferation Rate (% of Vehicle Control) | Reference |

| PC-3 | 10 µM | 58.77% | |

| PC-3 | 20 µM | 48.65% | |

| PC-3 | 50 µM | 21.62% |

Table 2: In Vitro Efficacy of this compound on Protein Expression and Signaling

| Cell Line | Treatment | Target Protein | % Inhibition | Reference |

| PC-3 | 25 µM, 48h | PIP5K1α Expression | 78.6% | |

| LNCaP | This compound | pSer-473 AKT | 75.55% | |

| PC-3 | This compound | pSer-473 AKT | 70.23% (down to 29.77% of control) | |

| C4-2 | 50 µM, 48h | AR Expression | 72% | |

| C4-2 | 50 µM, 48h | CDK1 Expression | 96% | |

| C4-2 | 50 µM, 48h | pSer-473 AKT | 54% | |

| DU145 | This compound | AR Expression | 30.5% (down to 69.5% of control) | |

| 22Rv1 (xenograft) | 40 mg/kg | AR-V7 Expression | 93% |

Table 3: In Vitro Efficacy of this compound on Cell Adhesion and Invasion

| Cell Line | Assay | Result (% of Vehicle Control) | Reference |

| PC-3 | Adhesion | 38.82% | |

| PC-3 | Invasion | 55.96% | |

| C4-2 | Migration | 34% (of control migrated cells) | |

| DU145 | Migration | 58% (of control migrated cells) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the efficacy of this compound.

Cell Proliferation (MTS) Assay

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.

-

Cell Seeding: Seed 5 x 10³ viable cells per well in 100 µL of complete culture medium (e.g., RPMI-1640 with 10% FBS) in a 96-well plate.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 10, 20, 50 µM) or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.

Western Blotting

This protocol is used to determine the effect of this compound on the expression levels of target proteins such as PIP5Kα and phosphorylated AKT.

-

Cell Lysis: Treat cells with this compound or vehicle control for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-PIP5K1α, anti-phospho-AKT (Ser473), anti-AKT, anti-β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.

-

Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., 1 x 10⁷ PC-3 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 40 mg/kg, intraperitoneally, every other day) or vehicle control.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow.

Caption: PIP5Kα Signaling Pathway and Inhibition by this compound.

Caption: Workflow for In Vitro Cell Proliferation Assay.

Conclusion

This compound is a promising preclinical candidate that selectively targets PIP5Kα, a key enzyme in the oncogenic PI3K/AKT signaling pathway. Its ability to inhibit both the kinase activity and expression of PIP5Kα leads to potent anti-proliferative, pro-apoptotic, and anti-invasive effects in prostate cancer models. The comprehensive data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting PIP5Kα with this compound. Further investigation into its efficacy in other cancer types and its pharmacokinetic and pharmacodynamic properties is warranted to advance this compound towards clinical development.

References

- 1. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. researchgate.net [researchgate.net]

- 4. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of ISA-2011B in the PI3K/AKT Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: This guide elucidates the mechanism of action of ISA-2011B, a novel small molecule inhibitor, with a specific focus on its role in modulating the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This compound functions by targeting an upstream regulator, phosphatidylinositol-4-phosphate 5-kinase-α (PIP5K1α), presenting a promising strategy for therapeutic intervention in cancers characterized by aberrant PI3K/AKT pathway activation, such as advanced prostate and breast cancer.[1][2][3]

The PI3K/AKT Signaling Pathway and the Role of PIP5K1α

The PI3K/AKT pathway is a critical intracellular signaling cascade that governs essential cellular processes including cell growth, proliferation, survival, and motility.[3] Its dysregulation is a frequent event in a multitude of human cancers. A key upstream event in this pathway is the generation of the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K.

Phosphatidylinositol-4-phosphate 5-kinase-α (PIP5K1α) is a lipid kinase that plays a crucial, yet previously underappreciated, role in activating this pathway.[1] PIP5K1α catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) to generate phosphatidylinositol 4,5-bisphosphate (PIP2). This PIP2 molecule serves as the essential substrate for PI3K, which then phosphorylates it to produce PIP3. PIP3 subsequently recruits and activates AKT (also known as Protein Kinase B), initiating the downstream signaling cascade that promotes cell survival and proliferation. Overexpression of PIP5K1α has been linked to poor prognosis in cancers like prostate cancer and is associated with increased AKT activity and an invasive malignant phenotype.

Mechanism of Action of this compound

This compound is a diketopiperazine fused C-1 indol-3-yl substituted 1,2,3,4-tetrahydroisoquinoline that has been identified as a potent and selective inhibitor of PIP5K1α. Its mechanism of action is centered on the direct inhibition of PIP5K1α, which disrupts the entire downstream PI3K/AKT signaling cascade.

By inhibiting PIP5K1α, this compound effectively reduces the cellular pool of PIP2. This substrate limitation leads to a subsequent decrease in the production of PIP3 by PI3K. The reduction in PIP3 levels prevents the activation of AKT, thereby suppressing the key survival, proliferation, and invasion signals that are typically driven by this pathway. This targeted inhibition makes this compound a compelling candidate for cancers that are dependent on the PI3K/AKT pathway.

Caption: this compound inhibits PIP5K1α, reducing PIP2/PIP3 levels and subsequent AKT activation.

Quantitative Data on this compound Efficacy

The inhibitory effects of this compound have been quantified across various cancer cell lines and models. The data highlights its potency in reducing cell proliferation and downregulating key proteins in the PI3K/AKT pathway.

Table 1: In Vitro Efficacy of this compound on Cell Proliferation

| Cell Line | Concentration (µM) | Proliferation Rate (% of Vehicle Control) | Citation |

| PC-3 (Prostate Cancer) | 10 | 58.77% | |

| PC-3 (Prostate Cancer) | 20 | 48.65% | |

| PC-3 (Prostate Cancer) | 50 | 21.62% |

Table 2: Molecular Effects of this compound Treatment

| Cell Line | Target Protein / Readout | Effect | Citation |

| PC-3 (Prostate Cancer) | PIP5K1α Expression | 78.6% inhibition | |

| MCF-7 (Breast Cancer) | pSer-473 AKT | ~40% reduction | |

| MCF-7 (Breast Cancer) | Cyclin D1 | >90% reduction | |

| C4-2 (Prostate Cancer) | Androgen Receptor (AR) | 72% decrease in expression | |

| C4-2 (Prostate Cancer) | CDK1 | 96% decrease in expression | |

| 22Rv1 (Prostate Cancer) | AR-V7 and CDK1 | Remarkable reduction in nucleus and cytoplasm |

Key Experimental Protocols

The following are summaries of methodologies used to evaluate the efficacy and mechanism of this compound.

Cell Proliferation (MTS) Assay

This assay is used to assess the dose-dependent effect of this compound on cancer cell viability.

-

Cell Seeding: Plate cells (e.g., PC-3) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 10, 20, 50 µM) or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

MTS Reagent: Add a tetrazolium dye-based reagent (MTS) to each well.

-

Incubation: Incubate for 1-4 hours, allowing viable cells to convert the MTS into a formazan product.

-

Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader. The absorbance is directly proportional to the number of living cells.

Immunoblot (Western Blot) Analysis

This technique is employed to detect and quantify changes in protein expression levels following this compound treatment.

-

Cell Lysis: Treat cells (e.g., PC-3, MCF-7, C4-2) with this compound or vehicle control. After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., PIP5K1α, p-AKT, total AKT, AR, CDK1, Cyclin D1) overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometric analysis is used for quantification.

Caption: A generalized workflow for in vitro evaluation of this compound's effects.

Xenograft Mouse Model

This in vivo model is crucial for assessing the therapeutic benefit of this compound on tumor growth.

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., PC-3, 22Rv1) into immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-150 mm³).

-

Treatment: Randomize mice into treatment groups: vehicle control, this compound (e.g., 40 mg/kg), a positive control (e.g., docetaxel), or a combination. Administer treatment intraperitoneally or orally every other day.

-

Monitoring: Monitor tumor volume and body weight regularly for the duration of the study (e.g., 20 days).

-

Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunoblotting or immunohistochemistry) to confirm target engagement and downstream effects.

PIP5Kα Lipid-Kinase Assay

This assay directly measures the enzymatic activity of PIP5Kα.

-

Immunoprecipitation: Lyse treated or untreated cells (e.g., primary T cells) and immunoprecipitate endogenous PIP5Kα using a specific antibody.

-

Kinase Reaction: Resuspend the immunoprecipitates in a kinase buffer containing PI4P substrate and [γ-³²P]ATP.

-

Incubation: Allow the kinase reaction to proceed at room temperature.

-

Lipid Extraction: Stop the reaction and extract the lipids.

-

Chromatography: Separate the radiolabeled lipid products (³²P-PIP2) using thin-layer chromatography (TLC).

-

Detection: Visualize the results by autoradiography and quantify using densitometry.

Conclusion

This compound represents a targeted therapeutic agent that effectively inhibits the PI3K/AKT signaling pathway. Its novel mechanism of targeting the upstream lipid kinase PIP5K1α distinguishes it from direct PI3K or AKT inhibitors. By reducing the substrate for PI3K, this compound leads to a significant downregulation of AKT activity, resulting in potent anti-proliferative and pro-apoptotic effects in cancer cells. The preclinical data strongly support its further development as a targeted cancer therapy, particularly for tumors harboring an activated PI3K/AKT pathway.

References

- 1. pnas.org [pnas.org]

- 2. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of PIP5K1α/pAKT and targeted inhibition of growth of subtypes of breast cancer using PIP5K1α inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of ISA-2011B on T-Lymphocyte Activation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ISA-2011B, a small molecule inhibitor of Phosphatidylinositol 4-Phosphate 5-Kinase α (PIP5Kα), and its profound effects on T-lymphocyte activation. By targeting a key enzyme in the phosphoinositide signaling pathway, this compound presents a promising therapeutic strategy for modulating immune responses in various disease contexts, including autoimmune disorders. This document summarizes the core mechanism of action, presents quantitative data from key experiments, details the experimental protocols, and provides visual representations of the affected signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a diketopiperazine fused C-1 indol-3-yl substituted 1,2,3,4-tetrahydroisoquinoline derivative that demonstrates high binding affinity to PIP5Kα.[1] This enzyme is crucial for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key membrane phospholipid that governs a multitude of cellular processes in T-lymphocytes, including cytoskeleton reorganization, cytokine gene expression, and cell survival and proliferation.[1][2][3][4]

The activation of T-lymphocytes is a tightly regulated process that requires a primary signal through the T-cell receptor (TCR) and a costimulatory signal, primarily delivered through the CD28 receptor. CD28 signaling is pivotal for the recruitment and activation of PIP5Kα, leading to an increase in PIP2 levels at the immunological synapse. PIP2 serves as a substrate for Class 1A PI3K to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream signaling cascades, including the NF-κB pathway.

This compound exerts its inhibitory effects by blocking the lipid-kinase activity of PIP5Kα. This inhibition leads to a significant impairment of both CD28 costimulatory signals that synergize with TCR signaling and CD28 autonomous signals that regulate pro-inflammatory gene expression. The key consequences of PIP5Kα inhibition by this compound in T-lymphocytes are:

-

Impaired Calcium Influx: A reduction in TCR-mediated Ca2+ influx, a critical event for T-cell activation.

-

Reduced NF-AT Transcriptional Activity: A downstream consequence of diminished calcium signaling, leading to decreased transcription of target genes like IL-2.

-

Inhibition of IL-2 Gene Expression: A direct impact on a crucial cytokine for T-cell proliferation and differentiation.

-

Suppression of NF-κB Activation: Impairment of CD28 autonomous signals that regulate the activation of the NF-κB transcription factor.

-

Downregulation of Pro-inflammatory Cytokines: A significant reduction in the transcription of pro-inflammatory cytokine and chemokine genes.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on T-lymphocyte activation have been quantified in several key studies. The following tables summarize the significant reduction in cytokine mRNA levels in primary T-cells treated with this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Levels in Primary T-cells from Healthy Donors

| Cytokine | Treatment Condition | Median mRNA Level (Arbitrary Units) | Percentage Inhibition |

| IL-6 | DMSO + anti-CD28 | 37.66 | - |

| This compound (10 µM) + anti-CD28 | 11.66 | 69.0% | |

| IL-8 | DMSO + anti-CD28 | 10.19 | - |

| This compound (10 µM) + anti-CD28 | 2.0 | 80.4% | |

| IL-17A | DMSO + anti-CD28 | 120.4 | - |

| This compound (10 µM) + anti-CD28 | 7.0 | 94.2% |

Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Levels in Primary T-cells from Type 1 Diabetes (T1D) Patients

| Cytokine | Treatment Condition | Percentage Inhibition by this compound |

| IL-6 | CD28 Stimulation | Significant Impairment |

| IL-8 | CD28 Stimulation | Significant Impairment |

| IL-17A | CD28 Stimulation | Significant Impairment |

Table 3: Effect of this compound on IL-2 mRNA Levels in Primary T-cells from Healthy Donors

| Treatment Condition | Median mRNA Level (Arbitrary Units) |

| DMSO + anti-CD3/CD28 | 16.59 |

| This compound (10 µg/ml) + anti-CD3/CD28 | 5.68 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of this compound's effect on T-lymphocyte activation.

PIP5Kα Lipid-Kinase Activity Assay

-

Cell Treatment: Primary T-cells from healthy donors are treated for 6 hours with either DMSO (vehicle control) or indicated concentrations of this compound.

-

Cell Stimulation: Cells are then left unstimulated or stimulated for 5 minutes with a saturating concentration of anti-CD3 (5 µg/ml) plus anti-CD28 antibodies, crosslinked with goat anti-mouse IgG (20 µg/ml).

-

Immunoprecipitation: PIP5Kα is immunoprecipitated from cell lysates.

-

Kinase Assay: The immunoprecipitates are subjected to a PIP5K kinase assay.

-

Analysis: The reaction products are resolved by thin-layer chromatography and visualized by autoradiography.

Measurement of Intracellular Calcium Levels ([Ca²⁺]i)

-

Cell Treatment: Primary T-cells from healthy donors are treated for 6 hours with DMSO or this compound (10 µM).

-

Calcium Indicator Loading: Cells are loaded with the fluorescent calcium indicator Fluo-3-AM.

-

Cell Stimulation: [Ca²⁺]i levels are measured by cytofluorimetric analysis following stimulation with crosslinked anti-CD3 plus anti-CD28 antibodies or with the calcium ionophore A23187 (2 µg/ml) for 10 minutes.

Real-Time PCR for Cytokine mRNA Quantification

-

Cell Treatment: Primary T-cells from healthy donors or T1D patients are treated with DMSO or this compound (10 µg/ml).

-

Cell Stimulation: Cells are stimulated for 6 hours (for IL-6 and IL-8) or 24 hours (for IL-17A) with a control isotype-matched monoclonal antibody or with crosslinked anti-CD28 antibodies. For IL-2 quantification, stimulation is performed for 6 hours with crosslinked anti-CD3 plus anti-CD28 antibodies.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted, and cDNA is synthesized.

-

Real-Time PCR: mRNA levels of the target cytokines are measured by real-time PCR.

-

Normalization: Values are normalized to the expression of a housekeeping gene, such as GAPDH, and expressed as arbitrary units.

NF-AT Luciferase Reporter Assay

-

Cell Transfection: Jurkat T-cells are transfected with an NF-AT luciferase reporter construct.

-

Cell Treatment: Transfected cells are treated for 6 hours with DMSO or indicated concentrations of this compound.

-

Cell Stimulation: Cells are stimulated with B7-positive cells (5-3.1/B7) pre-pulsed with or without Staphylococcal enterotoxin B (SEB).

-

Luciferase Assay: Luciferase activity is measured, and the results are normalized to GFP values to account for transfection efficiency.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of action of this compound in T-lymphocytes.

Caption: Workflow for cytokine mRNA quantification.

References

- 1. This compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | this compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes [frontiersin.org]

The Discovery and Synthesis of ISA-2011B: A Potent Inhibitor of PIP5K1α for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ISA-2011B is a novel small molecule inhibitor of phosphatidylinositol-4-phosphate 5-kinase-α (PIP5K1α), a critical enzyme in the PI3K/AKT signaling pathway. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It details its mechanism of action as a potent anti-cancer agent, particularly in the context of advanced prostate cancer. This guide includes a compilation of quantitative data on its efficacy, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and development.

Discovery of this compound

This compound, a diketopiperazine fused C-1 indol-3-yl substituted 1,2,3,4-tetrahydroisoquinoline derivative, was identified through synthetic studies utilizing a Pictet-Spengler reaction approach.[1][2] This discovery was part of a broader effort to develop novel heterocyclic compounds as potential therapeutic agents.[1] Subsequent screening revealed its potent inhibitory effects on the proliferation of various aggressive cancer cell lines.[1][2]

A high-throughput KINOMEscan platform screening against 460 kinases identified phosphatidylinositol-4-phosphate 5-kinase-α (PIP5K1α) as the primary target of this compound. This finding was significant as it positioned this compound as a novel inhibitor of a key upstream regulator of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.

Synthesis of this compound

The synthesis of this compound is achieved through a Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. For this compound, this process involves the diastereoselective synthesis of a C-1 indol-3-yl substituted tetrahydroisoquinoline derivative from L-DOPA or its derivatives and 1H-indole-3-carbaldehydes. This intermediate is then further processed to create the final diketopiperazine fused analogue.

While a detailed, step-by-step protocol is not publicly available in the reviewed literature, the general synthetic workflow can be conceptualized as follows:

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of PIP5K1α. PIP5K1α is responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial substrate for phosphoinositide 3-kinase (PI3K). By inhibiting PIP5K1α, this compound reduces the cellular pool of PIP2, thereby attenuating the activation of the PI3K/AKT signaling cascade. This pathway is a central regulator of cell survival, proliferation, and invasion. The inhibition of this pathway by this compound leads to decreased phosphorylation of AKT at Ser-473, ultimately resulting in reduced tumor cell growth and induction of apoptosis.

In Vitro and In Vivo Efficacy

In Vitro Studies

This compound has demonstrated significant anti-proliferative activity across a range of prostate cancer cell lines.

| Cell Line | Treatment Concentration (µM) | Proliferation Inhibition (%) | Reference |

| PC-3 | 10 | 41.23 | |

| PC-3 | 20 | 51.35 | |

| PC-3 | 50 | 78.38 | |

| 22Rv1 | 10 | Less sensitive than PC-3 | |

| 22Rv1 | 50 | Less sensitive than PC-3 | |

| LNCaP | Not specified | Significant inhibition |

This compound also significantly inhibits the migration of prostate cancer cells.

| Cell Line | Effect on Migration | Reference |

| C4-2 | Significant inhibition | |

| DU145 | Significant inhibition | |

| PC-3 | Inhibition to 55.96% of control |

In Vivo Studies

In xenograft mouse models, this compound has shown remarkable efficacy in reducing tumor growth.

| Cell Line | Treatment | Tumor Volume Reduction | Reference |

| PC-3 | 40 mg/kg | Regressed to 42.00 mm³ from 500.00 mm³ (control) | |

| 22Rv1 (AR-V7 overexpressing) | 40 mg/kg | 3.5-fold smaller than control |

Experimental Protocols

Cell Proliferation (MTS) Assay

The anti-proliferative effects of this compound are determined using a tetrazolium dye-based (MTS) proliferation assay.

Protocol:

-

Cancer cells are seeded in 96-well plates at a specified density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Following a defined incubation period (e.g., 48 or 72 hours), an MTS reagent is added to each well.

-

The plates are incubated for a further 1-4 hours to allow for the conversion of MTS to formazan by viable cells.

-

The absorbance is measured at 490 nm using a microplate reader. The proliferation rate is calculated as a percentage of the vehicle-treated control.

Xenograft Mouse Model

The in vivo efficacy of this compound is evaluated using xenograft models in immunocompromised mice.

Protocol:

-

Prostate cancer cells (e.g., PC-3 or 22Rv1) are harvested and injected subcutaneously into the flanks of male nude mice.

-

Tumors are allowed to grow to a mean volume of approximately 50-150 mm³.

-

Mice are then randomized into treatment and control groups.

-

This compound is administered intraperitoneally at a specified dose (e.g., 40 mg/kg) on a defined schedule (e.g., daily or every other day). The control group receives a vehicle solution.

-

Tumor volumes are measured regularly using calipers.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as immunoblotting or immunohistochemistry.

Conclusion

This compound is a promising novel therapeutic agent that targets the PI3K/AKT pathway through the specific inhibition of PIP5K1α. Its discovery and preclinical evaluation have demonstrated significant anti-cancer activity, particularly in prostate cancer models. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical potential of this compound and the development of related compounds. Continued research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in a broader range of malignancies.

References

A Technical Guide to the Downstream Targets of ISA-2011B Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

ISA-2011B is a novel, selective small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase-α (PIP5K1α), a lipid kinase implicated in various oncogenic processes.[1][2][3] By targeting PIP5K1α, this compound effectively modulates critical downstream signaling pathways, primarily the PI3K/AKT axis, leading to significant anti-proliferative, pro-apoptotic, and anti-invasive effects in various cancer models, particularly prostate cancer.[2][4] This document provides an in-depth technical overview of the molecular targets downstream of this compound inhibition, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the affected signaling cascades.

Core Mechanism of Action: The PIP5K1α/PI3K/AKT Signaling Axis

The primary mechanism of this compound involves the direct inhibition of PIP5K1α. PIP5K1α is the key enzyme responsible for synthesizing phosphatidylinositol 4,5-bisphosphate (PIP2) from phosphatidylinositol 4-phosphate. PIP2 is a critical membrane phospholipid that serves as a substrate for phosphoinositide 3-kinase (PI3K). Upon activation, PI3K phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.

Inhibition of PIP5K1α by this compound depletes the cellular pool of PIP2, which subsequently reduces the production of PIP3 and leads to the potent suppression of the PI3K/AKT signaling pathway. This disruption is the central node from which the diverse downstream anti-cancer effects of this compound emanate.

Caption: Core signaling pathway inhibited by this compound.

Downstream Targets in Cancer Models

Clinical and preclinical studies have primarily focused on the effects of this compound in castration-resistant prostate cancer (CRPC) and other malignancies like breast cancer. The inhibition of the PIP5K1α/AKT axis leads to the modulation of a wide array of downstream effectors that govern cell proliferation, survival, and invasion.

Prostate Cancer

In prostate cancer cells, this compound treatment leads to a cascade of inhibitory effects downstream of AKT. A key finding is the significant downregulation of the Androgen Receptor (AR) and its constitutively active splice variant, AR-V7, which is a major driver of resistance to anti-androgen therapies.

Key downstream effects in prostate cancer include:

-

Inhibition of Cell Cycle Progression: this compound causes a remarkable reduction in Cyclin-Dependent Kinase 1 (CDK1). This is coupled with a sustained or increased expression of the cell cycle inhibitor p27.

-

Suppression of Androgen Receptor Signaling: The compound abolishes nuclear AR expression and significantly reduces total AR and AR-V7 levels.

-

Reduction of Invasion and Metastasis Factors: Treatment significantly decreases the expression of Matrix Metallopeptidase 9 (MMP9) and Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFR1, VEGFR2).

-

Induction of Apoptosis: By inhibiting the pro-survival AKT pathway, this compound promotes programmed cell death.

Caption: Downstream targets of this compound in prostate cancer.

T-Lymphocytes

Beyond oncology, this compound has been shown to modulate immune responses by affecting T-lymphocyte activation. In human T-cells, PIP5Kα is crucial for T-cell receptor (TCR) and CD28 co-stimulatory signaling.

Key downstream effects in T-lymphocytes include:

-

Impaired Calcium Signaling: this compound inhibits CD3/CD28-induced Ca2+ influx, a critical event in T-cell activation.

-

Reduced Cytokine Expression: The drug leads to decreased transcriptional activation of NF-AT and subsequent reduction in Interleukin-2 (IL-2) gene expression.

-

Inhibition of Pro-inflammatory Signals: this compound impairs CD28-regulated activation of the NF-κB transcription factor, which controls the expression of numerous pro-inflammatory cytokines and chemokines.

Quantitative Data Summary

The inhibitory effects of this compound have been quantified across multiple studies and cell lines. The following tables summarize these findings.

Table 1: Effects of this compound on Cell Proliferation, Invasion, and Adherence

| Cell Line | Assay | Concentration (µM) | Result (% of Control) | Citation(s) |

|---|---|---|---|---|

| PC-3 | Proliferation | 10 | 58.77% | |

| PC-3 | Proliferation | 20 | 48.65% | |

| PC-3 | Proliferation | 50 | 21.62% | |

| PC-3 | Invasion | Not Specified | 55.96% | |

| PC-3 | Adherence | Not Specified | 38.82% |

| DU145 | Migration | Not Specified | ~58% (75 vs 129 cells) | |

Table 2: Effects of this compound on Downstream Protein Expression

| Cell Line / Model | Protein Target | Result | Citation(s) |

|---|---|---|---|

| PC-3 | PIP5K1α | 78.6% reduction | |

| LNCaP | p-AKT (Ser-473) | 75.55% inhibition | |

| C4-2 | AR | 72% decrease | |

| C4-2 | CDK1 | 96% decrease | |

| 22Rv1 Xenograft | AR-V7 | 93% decrease | |

| MDA-MB-231 Xenograft | p-AKT (Ser-473) | Significant decrease (p < 0.001) | |

| MDA-MB-231 Xenograft | Cyclin D1 | Nearly abolished (p < 0.001) |

| MDA-MB-231 Xenograft | VEGF | Significant decrease (p < 0.001) | |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on this compound.

Cell Culture and Treatment

-

Cell Lines: Prostate cancer cell lines (PC-3, 22Rv1, LNCaP, DU145, C4-2) and breast cancer cell lines (MDA-MB-231) are commonly used.

-

Culture Conditions: Cells are typically grown in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

-

This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, cells are treated with final concentrations typically ranging from 10 µM to 50 µM for 24 to 48 hours. Vehicle-treated cells (DMSO only) serve as controls.

Caption: General workflow for in vitro this compound experiments.

Cell Proliferation Assay (MTS Assay)

-

Procedure: PC-3 cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound or DMSO.

-

Incubation: Cells are incubated for a specified period (e.g., 48 hours).

-

Measurement: Cell viability is assessed using a tetrazolium dye-based (MTS) assay. The absorbance is measured with a microplate reader, typically at 490 nm. Proliferation rates are calculated as a percentage relative to the vehicle-treated control cells.

Immunoblot Analysis

-

Lysate Preparation: After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., PIP5K1α, p-AKT, AR, CDK1, MMP9, β-actin).

-

Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometric analysis is used to quantify protein expression relative to a loading control like β-actin.

In Vivo Xenograft Studies

-

Animal Model: BALB/c nude mice (8-12 weeks old) are typically used.

-

Tumor Implantation: Human cancer cells (e.g., PC-3, 22Rv1, MDA-MB-231) are subcutaneously injected into the flanks of the mice.

-

Treatment Regimen: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. This compound (e.g., 40 mg/kg) or vehicle is administered via intraperitoneal injection, often every other day.

-

Monitoring and Analysis: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunoblotting or immunohistochemistry (IHC) for markers like Ki-67 and p-AKT.

Conclusion

This compound is a potent and selective inhibitor of PIP5K1α that demonstrates significant anti-cancer activity by disrupting the PI3K/AKT signaling pathway. Its downstream effects are comprehensive, impacting cell cycle regulation, androgen receptor signaling, and factors involved in invasion and metastasis. The quantitative data strongly support its efficacy in preclinical models, particularly in castration-resistant prostate cancer. The well-defined mechanism of action and the array of modulated downstream targets make this compound a compelling candidate for further therapeutic development. This guide provides a foundational understanding for researchers aiming to explore or build upon the therapeutic potential of targeting the PIP5K1α signaling nexus.

References

The Selective PIP5K1α Inhibitor ISA-2011B: A Technical Guide to its Role in Signal Transduction

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

ISA-2011B is a potent and selective small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Alpha (PIP5K1α), a key enzyme in the phosphoinositide signaling pathway. By catalyzing the synthesis of phosphatidylinositol-4,5-bisphosphate (PIP2), PIP5K1α plays a crucial role in regulating a multitude of cellular processes, including cell proliferation, survival, and migration. Dysregulation of PIP5K1α activity has been implicated in the pathogenesis of various diseases, most notably cancer and inflammatory disorders. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its impact on critical signaling pathways, and its potential as a therapeutic agent. This document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its role in signal transduction through pathway and workflow diagrams.

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a central role in intracellular signaling. A critical upstream regulator of the PI3K/AKT pathway is PIP5K1α, which generates the substrate PIP2 for PI3K. The subsequent production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K leads to the activation of AKT and a cascade of downstream signaling events that are fundamental for cell growth, proliferation, and survival.[1] In various cancers, the PI3K/AKT pathway is frequently hyperactivated, making it a prime target for therapeutic intervention.

This compound, a diketopiperazine fused C-1 indol-3-yl substituted tetrahydroisoquinoline, was identified as a novel and selective inhibitor of PIP5K1α.[1] Its ability to modulate the PI3K/AKT signaling cascade has positioned it as a promising candidate for the treatment of advanced prostate cancer and other malignancies.[1][2] Furthermore, emerging research has highlighted the immunomodulatory properties of this compound, particularly its role in T-cell activation and pro-inflammatory signaling.[3] This guide will delve into the technical details of this compound's function and its applications in biomedical research.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of PIP5K1α's kinase activity. By binding to PIP5K1α, this compound prevents the phosphorylation of phosphatidylinositol-4-phosphate (PIP4) to PIP2. This reduction in PIP2 levels has two major downstream consequences:

-

Inhibition of the PI3K/AKT Pathway: With reduced availability of its substrate PIP2, the activity of PI3K is attenuated. This leads to decreased production of PIP3 and subsequent inhibition of AKT phosphorylation and activation. The suppression of the PI3K/AKT pathway ultimately results in decreased cell survival, proliferation, and invasion.

-

Impairment of T-Cell Costimulatory Signals: In T lymphocytes, PIP2 is essential for signaling downstream of the CD28 costimulatory receptor. This compound, by inhibiting PIP5K1α, impairs CD28-dependent signals that are necessary for optimal T-cell activation, including calcium influx, NF-AT transcriptional activity, and the production of interleukin-2 (IL-2). It also affects CD28-regulated activation of NF-κB and the transcription of pro-inflammatory genes.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound from published studies.

Table 1: Kinase Selectivity of this compound

| Kinase Target | Binding Affinity (Kd) | Reference |

| PIP5K1α | Not explicitly quantified, but identified as the highest affinity target | |

| MARK1 | High binding affinity | |

| MARK4 | High binding affinity |

Data from a KINOMEscan screen of 460 kinases.

Table 2: In Vitro Efficacy of this compound in Prostate Cancer Cells

| Cell Line | Assay | Concentration (µM) | Effect | Reference |

| PC-3 | Proliferation (MTS) | 10 | 41.23% reduction | |

| PC-3 | Proliferation (MTS) | 20 | 51.35% reduction | |

| PC-3 | Proliferation (MTS) | 50 | 78.38% reduction | |

| PC-3 | PIP5K1α Expression | 20 | 78.6% inhibition | |

| 22Rv1 | AR-V7 & CDK1 Expression | Not specified | Remarkable reduction | |

| 22Rv1 | Nuclear AR Expression | Not specified | Abolished |

Table 3: In Vivo Efficacy of this compound

| Xenograft Model | Treatment | Outcome | Reference |

| Prostate Cancer Cells | 40 mg/kg this compound | Significant inhibition of tumor growth | |

| AR-V7 Overexpressing Tumors | 40 mg/kg this compound | Suppression of growth and invasiveness |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Proliferation (MTS) Assay

This protocol is adapted from studies investigating the effect of this compound on prostate cancer cell proliferation.

-

Cell Seeding:

-

Prostate cancer cells (e.g., PC-3) are seeded in a 96-well plate at a density of 5 x 10³ viable cells per 100 µL of RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine.

-

-

Treatment:

-

After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of this compound (e.g., 10, 20, and 50 µM) or a vehicle control (e.g., 0.1% DMSO).

-

The cells are incubated with the compound for 48 hours.

-

-

MTS Reagent Addition:

-

Following the treatment period, 20 µL of MTS reagent is added to each well.

-

-

Incubation and Measurement:

-

The plate is incubated for 1-4 hours in the dark at 37°C.

-

The absorbance of the formazan product is measured at 490 nm using a microplate reader.

-

-

Data Analysis:

-

The proliferation rate is calculated as the percentage of the absorbance of treated cells relative to the vehicle-treated control cells.

-

PIP5Kα Kinase Assay

This protocol is based on the methodology used to assess the inhibitory effect of this compound on PIP5Kα kinase activity in T lymphocytes.

-

Cell Lysis and Immunoprecipitation:

-

Primary T cells (20 x 10⁶) are pre-incubated for 6 hours with the desired concentration of this compound or DMSO.

-

Cells are then stimulated for 5 minutes (e.g., with anti-CD3/CD28 antibodies).

-

Cells are lysed on ice for 30 minutes in 1% Nonidet P-40 lysis buffer containing protease and phosphatase inhibitors.

-

PIP5Kα is immunoprecipitated from the cell lysates using an anti-PIP5Kα antibody.

-

-

Kinase Reaction:

-

The immunoprecipitated PIP5Kα is incubated with its substrate, phosphatidylinositol-4-phosphate (PIP4), in a kinase reaction buffer.

-

The reaction is initiated by the addition of [γ-³²P]ATP.

-

-

Lipid Extraction and Analysis:

-

The reaction is stopped, and the lipids are extracted.

-

The radiolabeled lipid products are separated by thin-layer chromatography (TLC).

-

-

Detection and Quantification:

-

The TLC plate is exposed to a phosphor screen, and the radioactive signal is detected by autoradiography.

-

The intensity of the spots corresponding to the phosphorylated product (PIP2) is quantified to determine the kinase activity.

-

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Animal Model:

-

BALB/c nude mice (8-12 weeks old) are used.

-

-

Tumor Cell Implantation:

-

Prostate cancer cells are implanted subcutaneously into the flanks of the mice.

-

-

Treatment:

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered intraperitoneally at a dose of 40 mg/kg every other day. The control group receives a vehicle solution.

-

-

Tumor Growth Monitoring:

-

Tumor volume is measured regularly (e.g., every two days) using calipers.

-

-

Endpoint and Analysis:

-

At the end of the study, mice are euthanized, and the tumors are excised and weighed.

-

Tumor tissues can be further analyzed by immunohistochemistry or Western blotting to assess the in vivo effects of this compound on signaling pathways.

-

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate that selectively targets PIP5K1α. Its ability to potently inhibit the PI3K/AKT pathway in cancer cells and modulate T-cell signaling underscores the critical role of PIP5K1α in diverse cellular processes. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and the broader implications of PIP5K1α inhibition in disease. Further investigation into the precise binding kinetics, in vivo pharmacokinetics and pharmacodynamics, and the full spectrum of its off-target effects will be crucial for its clinical translation.

References

Methodological & Application

Application Notes and Protocols for ISA-2011B in Cell Culture

These application notes provide detailed protocols for utilizing ISA-2011B, a potent and selective inhibitor of Phosphatidylinositol 4-Phosphate 5-Kinase 1 Alpha (PIP5K1α), in various cell-based assays. The following protocols are intended for researchers, scientists, and drug development professionals investigating the anti-cancer properties of this compound.

Overview and Mechanism of Action

This compound is a small molecule inhibitor that targets PIP5K1α, a key enzyme in the phosphoinositide signaling pathway. By inhibiting PIP5K1α, this compound disrupts the production of phosphatidylinositol 4,5-bisphosphate (PIP2), a precursor for the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the downregulation of the PI3K/AKT signaling cascade, which is crucial for cell survival, proliferation, and invasion.[1][2] this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in prostate cancer.

dot

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in the literature.

Table 1: Effect of this compound on PC-3 Cell Proliferation

| This compound Concentration (µM) | Proliferation Rate (% of Vehicle Control) |

| 10 | 58.77% |

| 20 | 48.65% |

| 50 | 21.62% |

Data represents the proliferation rate of PC-3 cells after 48 hours of treatment with this compound, as measured by an MTS assay.

Table 2: Effect of this compound on Protein Expression in C4-2 Cells

| Target Protein | Change in Expression (% Decrease) |

| Androgen Receptor (AR) | 72% |

| Cyclin-dependent kinase 1 (CDK1) | 96% |

| Phosphorylated AKT (Ser-473) | 54% |

Data reflects the percentage decrease in protein expression in C4-2 cells following treatment with 50 µM this compound for 48 hours.[3]

Experimental Protocols

Cell Proliferation Assay (MTS)

This protocol outlines the steps to assess the effect of this compound on the proliferation of cancer cell lines using a colorimetric MTS assay.

dot

Caption: Workflow for the MTS cell proliferation assay.

Materials:

-

Cancer cell line of interest (e.g., PC-3, C4-2)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in 0.1% DMSO)

-

96-well cell culture plates

-

MTS reagent

-

Microplate reader

Procedure:

-

Seed 5 x 10³ viable cells per well in a 96-well plate in 100 µl of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in culture medium. The final concentrations may range from 10 µM to 50 µM. A vehicle control (0.1% DMSO in medium) should be included.

-

Remove the medium from the wells and add 100 µl of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 48 hours.

-

Add 20 µl of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in the dark.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

dot

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

-

Cancer cell line of interest (e.g., PC-3)

-

Complete culture medium

-

This compound (dissolved in 0.1% DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in culture dishes and grow until they reach 70-80% confluency.

-

Treat the cells with the desired concentration of this compound (e.g., 25 µM) or vehicle control for 48 hours.

-

Harvest the cells by trypsinization and collect the culture supernatant (containing floating apoptotic cells).

-

Wash the cells twice with cold PBS by centrifugation.

-

Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µl of the cell suspension to a new tube.

-

Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µl of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Cell Invasion Assay (Boyden Chamber)

This protocol describes how to measure the effect of this compound on the invasive potential of cancer cells using a Boyden chamber assay.

dot

Caption: Workflow for the Boyden chamber cell invasion assay.

Materials:

-

Cancer cell line of interest

-

Serum-free culture medium

-

Complete culture medium (as a chemoattractant)

-

This compound (dissolved in 0.1% DMSO)

-

Boyden chamber inserts (e.g., 8 µm pore size)

-

Matrigel

-

Cotton swabs

-

Methanol (for fixing)

-

Crystal Violet stain

-

Microscope

Procedure:

-

Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the upper surface of the Boyden chamber inserts with the diluted Matrigel and allow it to solidify at 37°C.

-

Serum-starve the cancer cells for 24 hours prior to the assay.

-

Add complete medium (containing FBS as a chemoattractant) to the lower chamber of the Boyden apparatus.

-

Harvest the serum-starved cells and resuspend them in serum-free medium containing either this compound at the desired concentration or vehicle control.

-

Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.

-

Incubate the chambers for 24-48 hours at 37°C.

-

After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with Crystal Violet.

-

Count the number of stained, invading cells in several microscopic fields.

-

Compare the number of invading cells in the this compound-treated group to the vehicle control group.

References

- 1. pnas.org [pnas.org]

- 2. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer [frontiersin.org]

Effective concentration of ISA-2011B for in vitro studies

Application Notes and Protocols for ISA-2011B

Introduction

This compound is a novel small molecule inhibitor identified as a diketopiperazine fused C-1 indol-3-yl substituted tetrahydroisoquinoline.[1] It functions as a selective and potent inhibitor of Phosphatidylinositol 4-Phosphate 5-Kinase Type I Alpha (PIP5K1α).[1][2] PIP5K1α is a critical enzyme in the PI3K/AKT signaling pathway, which is frequently dysregulated in various diseases, including advanced prostate cancer.[1][3] By targeting PIP5K1α, this compound effectively impairs downstream signaling, leading to reduced cell proliferation, survival, and invasion. In human T lymphocytes, this compound has been shown to inhibit PIP5Kα lipid-kinase activity, thereby impairing CD28-dependent costimulatory and pro-inflammatory signals. These application notes provide detailed protocols for utilizing this compound in in vitro studies to investigate its effects on cancer cell viability and kinase activity.

Effective Concentrations of this compound in vitro

The effective concentration of this compound varies depending on the cell type and the specific assay being performed. The following table summarizes key quantitative data from published studies.

| Cell Line | Assay Type | Concentration(s) | Observed Effect | Reference(s) |

| Prostate Cancer | ||||

| PC-3 | MTS Proliferation Assay | 10, 20, 50 µM | Significant reduction in proliferation to 58.77%, 48.65%, and 21.62% of control, respectively. | |

| PC-3 | PIP5K1α Expression | Not specified | 78.6% inhibition of PIP5K1α expression. | |

| 22Rv1 | Western Blot | 20, 50 µM | Remarkable reduction in AR-V7 and CDK1 in nucleus and cytoplasm. | |

| C4-2 | Western Blot | 50 µM | 72% decrease in AR expression and 96% decrease in CDK1 expression. | |

| DU145 | Western Blot | 50 µM | Significant decrease in AR and CDK1 expression; significant upregulation of p27. | |

| T-Lymphocytes | ||||

| Primary Human T Cells | PIP5Kα Kinase Assay | 10 µM | Inhibition of CD3/CD28-induced PIP5Kα lipid-kinase activity. | |

| Primary Human T Cells | Cytokine mRNA levels | 10 µM | Impairment of CD28-induced expression of IL-6, IL-8, and IL-17A. | |

| Jurkat Cells (HA-PIP5Kα transfected) | PIP5Kα Kinase Assay | 25 µM | Inhibition of exogenously expressed PIP5Kα lipid-kinase activity. |

Experimental Protocols

Protocol 1: Cell Proliferation Assessment using MTT Assay

This protocol details the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the effect of this compound on the proliferation and viability of prostate cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., PC-3)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 0.1% NP40, 4 mM HCl in isopropanol or SDS-HCl solution)

-

96-well flat-bottom plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5 x 10³ viable cells per well in 100 µL of complete culture medium into a 96-well plate.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium to achieve final concentrations of 10, 20, and 50 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells (e.g., 0.1%).

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentrations of this compound or vehicle control.

-

Incubate for 48 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

-

Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-